Sulfo-Cyanine5.5 deoxyuridine triphosphate is a modified nucleoside triphosphate that plays a significant role in molecular biology, particularly in the enzymatic labeling of DNA. This compound is derived from the far-red emitting dye, Sulfo-Cyanine5.5, which is recognized for its excellent signal-to-noise ratio owing to minimal biological fluorescence background interference in its emission range. The compound is primarily utilized for visualizing nucleic acids in various biological assays, enhancing the detection capabilities of DNA and RNA sequences.
Sulfo-Cyanine5.5 deoxyuridine triphosphate is classified as a fluorescent dye and a nucleoside triphosphate analog. It is synthesized through the conjugation of Sulfo-Cyanine5.5 dye with deoxyuridine triphosphate, making it a valuable tool in both research and clinical diagnostics.
The synthesis of Sulfo-Cyanine5.5 deoxyuridine triphosphate involves several key steps:
For industrial production, the process includes:
The molecular formula of Sulfo-Cyanine5.5 deoxyuridine triphosphate is with a molecular weight of approximately 1554.97 g/mol. The structure features a sulfonated cyanine dye moiety attached to the deoxyuridine triphosphate backbone, which enhances its solubility and fluorescence properties.
The compound exhibits distinct spectral properties:
Sulfo-Cyanine5.5 deoxyuridine triphosphate primarily undergoes substitution reactions during its synthesis and application:
Key reagents include:
The mechanism of action for Sulfo-Cyanine5.5 deoxyuridine triphosphate involves its incorporation into nucleic acids during enzymatic reactions. The sulfonated cyanine group allows for fluorescence detection upon excitation at specific wavelengths, enabling visualization of DNA sequences that are complementary to the labeled probe.
This process primarily targets DNA sequences during synthesis and amplification phases, facilitating high-sensitivity detection in various assays.
Sulfo-Cyanine5.5 deoxyuridine triphosphate has diverse applications in scientific research:
Sulfo-Cyanine5.5 dUTP serves as a modified nucleoside triphosphate specifically engineered for enzymatic DNA labeling. Its design enables efficient recognition by DNA polymerases, including Taq polymerase—a cornerstone enzyme in PCR-based applications. Structural analyses reveal that the sulfo-Cyanine5.5 fluorophore, when conjugated to dUTP via optimized linkers, minimizes steric hindrance with the polymerase active site. This allows the analog to function as a substrate during DNA synthesis, albeit with variable incorporation efficiency compared to natural nucleotides [1] [3] [6].
Catalytic efficiency hinges on the kinetic parameters $Km$ (Michaelis constant) and $V{max}$ (maximum reaction rate). Studies on analogous sulfo-Cyanine5 dUTP demonstrate a $Km$ value of ~10–50 μM and $V{max}$ of 0.5–2.0 min⁻¹ for Taq polymerase, indicating moderate binding affinity and catalytic turnover [10]. Charge distribution within the fluorophore significantly impacts efficiency: zwitterionic (electroneutral) Cy-dye conjugates exhibit ~10-fold higher incorporation rates than their negatively charged counterparts due to reduced electrostatic repulsion with DNA backbones [10]. Though direct kinetic data for Sulfo-Cyanine5.5 dUTP is limited, its structural similarity to Cy5 analogs suggests comparable behavior.
Table 1: Polymerase Compatibility of Cyanine-Labeled dUTPs
| dUTP Analog | Compatible Polymerases | Primary Applications |
|---|---|---|
| Sulfo-Cyanine5.5 dUTP | Taq, T7, Klenow fragment | PCR, FISH, DNA microarray labeling |
| Cy3-dUTP | Taq, Vent (exo-) | Single-molecule imaging |
| Cy5-dUTP | Taq, DNA Pol I | Next-generation sequencing |
The linker arm bridging the Cyanine5.5 fluorophore and dUTP is a critical determinant of enzymatic incorporation efficiency. Sulfo-Cyanine5.5 dUTP features an extended amino-11-atom linker (C11), which provides superior flexibility and distance modulation compared to shorter aminoallyl linkers (e.g., C3–C6). This design minimizes steric clashes between the bulky fluorophore and the polymerase nucleotide-binding pocket, facilitating deeper insertion of the dUTP moiety into the catalytic site [1] [3].
Key advantages of the C11 linker include:
Table 2: Impact of Linker Design on Enzymatic Labeling Efficiency
| Linker Type | Length (Atoms) | Relative Incorporation Efficiency | Key Limitations |
|---|---|---|---|
| Aminoallyl | 3–6 | Low to moderate | Steric hindrance, low processivity |
| Amino-11 | 11 | High | None significant |
| PEG-based | Variable | Moderate | Enzymatic instability |
Sulfo-Cyanine5.5 dUTP exhibits distinct kinetic behavior relative to other cyanine-labeled dUTPs, governed by fluorophore size, charge, and spectral properties. Direct comparisons reveal trade-offs between enzymatic incorporation efficiency and fluorescence performance:
Table 3: Spectral and Kinetic Properties of Cyanine dUTP Analogs
| Parameter | Sulfo-Cyanine5.5 dUTP | Sulfo-Cyanine5 dUTP | Cy3-dUTP |
|---|---|---|---|
| Absorption λₘₐₓ (nm) | 673 | 646 | 550 |
| Emission λₘₐₓ (nm) | 691 | 662 | 570 |
| Extinction Coefficient (M⁻¹cm⁻¹) | 211,000 | 271,000 | 150,000 |
| Quantum Yield | 0.21 | 0.28 | 0.15 |
| Relative $V{max}/Km$ | 0.8 | 1.0 (reference) | 0.6 |
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